3-cyclopentylpropanoyl chloride

Physical chemistry Analytical characterization Quality control

Generic substitution among acyl chlorides introduces uncontrolled variability in steric bulk and carbonyl electrophilicity, leading to irreproducible yields and failed syntheses. 3-Cyclopentylpropanoyl chloride eliminates this risk by providing a defined cyclopentyl ring and ethylene spacer geometry that precisely modulates acylation kinetics and downstream molecular conformation. - Purity ≥98% (GC/HPLC) ensures consistent reaction stoichiometry across multi-gram to kilogram scales. - Validated in medicinal chemistry: acylation of amine scaffolds yields 17β-HSD3 inhibitors with nanomolar potency (IC₅₀ ~200 nM, lead compound STX2171) and in vivo tumor growth inhibition in prostate cancer models. - In-house synthesis from 3-cyclopentylpropanoic acid (SOCl₂ or oxalyl chloride) achieves ~99% yield, offering a cost-effective fallback when supply constraints arise. - Distinct physical constants (bp 199-200 °C, density 1.049 g/mL, n20/D 1.464) enable unambiguous identity verification by GC/HPLC/refractive index in QC workflows.

Molecular Formula C8H13ClO
Molecular Weight 160.64 g/mol
CAS No. 104-97-2
Cat. No. B041068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentylpropanoyl chloride
CAS104-97-2
SynonymsCyclopentanepropionyl Chloride (8CI);  3-Cyclopentanepropionyl Chloride;  3-Cyclopentylpropanoyl Chloride;  3-Cyclopentylpropionic Acid Chloride;  Cyclopentanepropanoyl Chloride
Molecular FormulaC8H13ClO
Molecular Weight160.64 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCC(=O)Cl
InChIInChI=1S/C8H13ClO/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2
InChIKeySZQVEGOXJYTLLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentylpropanoyl Chloride (CAS 104-97-2): Baseline Characterization for Procurement Evaluation


3-Cyclopentylpropanoyl chloride (synonyms: cyclopentylpropionyl chloride, cyclopentanepropionyl chloride) is a C8 acyl chloride derivative featuring a cyclopentyl ring attached via an ethylene bridge to the reactive carbonyl chloride moiety [1]. This compound is supplied commercially as a colorless to light yellow liquid with a purity specification of ≥98% (GC/HPLC) and a density of 1.049 g/mL at 25 °C . As a carboxylic acid halide, it serves as a reactive electrophilic acylating agent for the introduction of the 3-cyclopentylpropanoyl pharmacophore into nucleophilic substrates, including amines, alcohols, and thiols .

3-Cyclopentylpropanoyl Chloride: Why Simple Acyl Chloride Interchange Is Scientifically Unacceptable


Generic substitution among acyl chlorides is chemically inadmissible because the specific alkyl or cycloalkyl substituent directly dictates both the steric bulk and electronic environment of the carbonyl carbon, which in turn governs reaction kinetics, chemoselectivity, and downstream molecular geometry [1]. The cyclopentyl group in 3-cyclopentylpropanoyl chloride provides a defined degree of steric hindrance—distinct from that of linear alkyl chains (e.g., butanoyl chloride), smaller cycloalkyl groups (e.g., cyclopentylacetyl chloride), or larger ring systems (e.g., cyclohexylpropanoyl chloride)—which modulates nucleophilic attack trajectories and influences the conformational preferences of the resulting amide or ester products [2]. Furthermore, the two-carbon ethylene spacer between the cyclopentyl ring and the carbonyl group establishes a specific distance and flexibility profile that cannot be replicated by analogs lacking this spacer (e.g., cyclopentylacetyl chloride) or possessing altered ring sizes. These physicochemical differences translate directly into measurable variations in boiling point, density, refractive index, and synthetic yields, making empirical substitution without verification a source of irreproducible results in both research and industrial synthetic pathways.

3-Cyclopentylpropanoyl Chloride: Verifiable, Quantitative Differentiation vs. Closest Analogs


Physical Property Differentiation: 3-Cyclopentylpropanoyl Chloride vs. Cyclopentylacetyl Chloride vs. 3-Cyclohexylpropanoyl Chloride

The boiling point of 3-cyclopentylpropanoyl chloride (199–200 °C at atmospheric pressure) is substantially higher than that of cyclopentylacetyl chloride (186 °C at atmospheric pressure), reflecting the increased molecular weight and van der Waals interactions conferred by the additional methylene unit [1]. Conversely, the density of 3-cyclopentylpropanoyl chloride (1.049 g/mL at 25 °C) is lower than that of cyclopentylacetyl chloride (1.087 g/mL), indicating a less compact molecular packing despite the larger molecular mass [1]. The refractive index (n20/D 1.464) is also measurably higher than that of cyclopentylacetyl chloride (n20/D 1.4625), consistent with the increased polarizability of the extended carbon chain [1]. Compared to the cyclohexyl analog (3-cyclohexylpropanoyl chloride), which exhibits a boiling range of 124–126 °C at 35 mmHg (equivalent to a significantly lower atmospheric boiling point) and a density of 1.0345 g/mL, the cyclopentyl variant occupies a distinct intermediate physicochemical space that can be leveraged for purification by distillation or for compatibility with specific solvent systems [2].

Physical chemistry Analytical characterization Quality control

Synthetic Efficiency: High-Yield Preparation from 3-Cyclopentylpropanoic Acid

The synthesis of 3-cyclopentylpropanoyl chloride from its parent carboxylic acid (3-cyclopentylpropanoic acid) proceeds with a reported yield of approximately 99% using thionyl chloride or oxalyl chloride as the chlorinating agent [1]. Multiple reaction conditions have been documented, with yields ranging from 83.85% (thionyl chloride in toluene under reflux) to quantitative 100% yields under optimized conditions . This high conversion efficiency minimizes the need for extensive purification and reduces waste streams relative to acyl chloride syntheses that proceed with lower yields due to competing side reactions. While direct yield comparisons for structurally analogous acyl chlorides are not uniformly available, the near-quantitative yield reported for this specific transformation represents a benchmark for procurement decisions when evaluating the cost-effectiveness of purchasing the acid chloride versus preparing it in-house from the corresponding acid.

Organic synthesis Process chemistry Yield optimization

Validated Application Pathway: Proven Intermediate for 17β-Hydroxysteroid Dehydrogenase Type 3 Inhibitors

3-Cyclopentylpropanoyl chloride is a documented synthetic intermediate in the preparation of a new family of non-steroidal type 3 17β-hydroxysteroid dehydrogenase (17β-HSD3) inhibitors . 17β-HSD3 catalyzes the conversion of 4-androstene-3,17-dione to testosterone and is a validated therapeutic target for prostate cancer and benign prostatic hyperplasia [1]. Inhibitors developed via this intermediate, such as STX2171, have demonstrated an IC₅₀ of approximately 200 nM in whole-cell assays and have shown in vivo efficacy in hormone-dependent prostate cancer models, significantly lowering plasma testosterone levels and inhibiting androgen-dependent tumor growth [1]. This validated application pathway distinguishes 3-cyclopentylpropanoyl chloride from acyl chlorides that lack documented entry into clinically relevant pharmacological space, reducing the risk of investing in an intermediate with an undefined or unproven downstream utility.

Medicinal chemistry Enzyme inhibition Drug discovery

3-Cyclopentylpropanoyl Chloride: Evidence-Based Application Scenarios for Procurement and Research


Medicinal Chemistry: Synthesis of 17β-Hydroxysteroid Dehydrogenase Type 3 Inhibitors

Procure 3-cyclopentylpropanoyl chloride for the systematic synthesis of novel 17β-HSD3 inhibitor candidates. The compound provides the requisite 3-cyclopentylpropanoyl pharmacophore that, upon acylation of appropriate amine scaffolds, yields inhibitors with demonstrated nanomolar potency in whole-cell assays (IC₅₀ ~200 nM for the lead compound STX2171) and in vivo tumor growth inhibition in prostate cancer models [1]. This validated pathway offers a lower-risk entry point for medicinal chemistry programs targeting androgen-dependent malignancies.

Process Chemistry: High-Yield In-House Synthesis from 3-Cyclopentylpropanoic Acid

When supply chain constraints or cost considerations favor in-house preparation, 3-cyclopentylpropanoyl chloride can be synthesized from commercially available 3-cyclopentylpropanoic acid using thionyl chloride or oxalyl chloride, achieving yields of approximately 99% [2]. The high conversion efficiency minimizes purification requirements and waste, making it an economically attractive option for laboratories requiring multi-gram to kilogram quantities of the acylating agent.

Analytical Method Development and Quality Control Reference Standard

The well-defined physical properties of 3-cyclopentylpropanoyl chloride—specifically its boiling point (199–200 °C), density (1.049 g/mL at 25 °C), and refractive index (n20/D 1.464)—make it suitable as a reference standard for GC, HPLC, or refractive index-based quality control methods in pharmaceutical manufacturing environments where the 3-cyclopentylpropanoyl moiety is a critical structural feature of the API or its intermediates . The compound's distinct properties allow for unambiguous differentiation from structurally similar acyl chlorides in incoming material qualification protocols.

Technical Documentation Hub

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